molecular formula C15H14N2S B2516738 1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol CAS No. 537702-07-1

1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol

Cat. No.: B2516738
CAS No.: 537702-07-1
M. Wt: 254.35
InChI Key: NCYUAELAOBQQKJ-UHFFFAOYSA-N
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Description

1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring fused with a thiol group and a methylphenyl substituent. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with a suitable thiol reagent under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the benzodiazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzodiazole ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

Major products formed from these reactions include disulfides, sulfonic acids, and substituted benzodiazoles.

Scientific Research Applications

1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: Benzodiazole derivatives are investigated for their potential as anticancer agents, antiviral drugs, and enzyme inhibitors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol can be compared with other benzodiazole derivatives such as:

    2-mercaptobenzimidazole: Similar in structure but lacks the methylphenyl substituent.

    1-methylbenzimidazole: Contains a methyl group on the nitrogen atom instead of the thiol group.

    Benzothiazole: Contains a sulfur atom in the ring structure instead of a nitrogen atom.

The uniqueness of this compound lies in its combination of a thiol group and a methylphenyl substituent, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2-methylphenyl)methyl]-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-11-6-2-3-7-12(11)10-17-14-9-5-4-8-13(14)16-15(17)18/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYUAELAOBQQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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